molecular formula C9H9N3 B1396006 4-(1-methyl-1H-imidazol-5-yl)pyridine CAS No. 1572047-31-4

4-(1-methyl-1H-imidazol-5-yl)pyridine

Cat. No. B1396006
CAS RN: 1572047-31-4
M. Wt: 159.19 g/mol
InChI Key: ZWLBMRNNVPKPCN-UHFFFAOYSA-N
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Description

“4-(1-methyl-1H-imidazol-5-yl)pyridine” is a compound with the CAS Number: 1572047-31-4 and a molecular weight of 159.19 . The IUPAC name for this compound is also "4-(1-methyl-1H-imidazol-5-yl)pyridine" .


Synthesis Analysis

The synthesis of imidazole derivatives, including “4-(1-methyl-1H-imidazol-5-yl)pyridine”, has been a subject of interest in medicinal chemistry due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “4-(1-methyl-1H-imidazol-5-yl)pyridine” is represented by the linear formula C9H9N3 . The InChI Code for this compound is 1S/C9H9N3/c1-12-7-11-6-9 (12)8-2-4-10-5-3-8/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-methyl-1H-imidazol-5-yl)pyridine” include its molecular weight of 159.19 , and it is a solid substance .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as “4-(1-methyl-1H-imidazol-5-yl)pyridine”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some derivatives of imidazole have been synthesized and evaluated for antioxidant activity . This makes “4-(1-methyl-1H-imidazol-5-yl)pyridine” a potential candidate for further research in this area.

Pharmaceutical Applications

Imidazole and its derivatives find applications in medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agrochemical Applications

Imidazole-based compounds also act as selective plant growth regulators, fungicides, and herbicides . This suggests that “4-(1-methyl-1H-imidazol-5-yl)pyridine” could have potential applications in the field of agriculture.

Material Science Applications

Imidazole derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .

Optoelectronic Devices

This class of aromatic heterocycles has shown potential in optoelectronic devices . The luminescent properties of imidazole derivatives make them suitable for use in these devices .

Sensors

Imidazole derivatives have been used in the development of sensors . Their unique properties make them suitable for detecting and measuring certain conditions or substances .

Confocal Microscopy and Imaging

Imidazole derivatives have been used as emitters for confocal microscopy and imaging . This suggests that “4-(1-methyl-1H-imidazol-5-yl)pyridine” could be used in similar applications.

Safety and Hazards

The safety information for “4-(1-methyl-1H-imidazol-5-yl)pyridine” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Imidazole derivatives, including “4-(1-methyl-1H-imidazol-5-yl)pyridine”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions in this field may involve the development of new imidazole derivatives with improved properties and the exploration of their potential applications in various fields .

properties

IUPAC Name

4-(3-methylimidazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLBMRNNVPKPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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